molecular formula C14H18F3NO2S B14904148 (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine

(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine

Cat. No.: B14904148
M. Wt: 321.36 g/mol
InChI Key: QWWOKXXMLCBBMT-GXFFZTMASA-N
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Description

(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is a complex organic compound characterized by the presence of a tert-butylsulfonyl group, difluorophenyl group, and fluoropyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorine Atoms: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at specific positions.

    Attachment of the Difluorophenyl Group: This step involves a coupling reaction, such as Suzuki or Heck coupling, to attach the difluorophenyl group to the pyrrolidine ring.

    Incorporation of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced through a sulfonylation reaction using reagents like tert-butylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LAH) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or other reactive sites.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LAH, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: It is employed in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    DNA/RNA Interaction: Interacting with genetic material to influence gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-chloropyrrolidine
  • (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-bromopyrrolidine
  • (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-methylpyrrolidine

Uniqueness

(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is unique due to the presence of the fluorine atom at the 4-position of the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H18F3NO2S

Molecular Weight

321.36 g/mol

IUPAC Name

(2R,4S)-1-tert-butylsulfonyl-2-(2,5-difluorophenyl)-4-fluoropyrrolidine

InChI

InChI=1S/C14H18F3NO2S/c1-14(2,3)21(19,20)18-8-10(16)7-13(18)11-6-9(15)4-5-12(11)17/h4-6,10,13H,7-8H2,1-3H3/t10-,13+/m0/s1

InChI Key

QWWOKXXMLCBBMT-GXFFZTMASA-N

Isomeric SMILES

CC(C)(C)S(=O)(=O)N1C[C@H](C[C@@H]1C2=C(C=CC(=C2)F)F)F

Canonical SMILES

CC(C)(C)S(=O)(=O)N1CC(CC1C2=C(C=CC(=C2)F)F)F

Origin of Product

United States

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